![molecular formula C7H4N2O3 B8246676 2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B8246676.png)
2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione
Overview
Description
2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound featuring a fused pyridine-oxazine-dione scaffold. Its molecular formula is C₇H₄N₂O₃, with a molecular weight of 164.12 g/mol and a CAS number of 21038-63-1 . This bicyclic structure combines aromatic and lactam functionalities, making it a versatile intermediate in medicinal chemistry for designing kinase inhibitors, antimicrobial agents, and central nervous system (CNS)-targeting drugs. Its synthesis typically involves cyclization reactions of substituted nicotinic acid derivatives or condensation of salicylanilide precursors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazine ring.
Another method involves the use of Mannich reaction, where a phenol, a primary amine, and an aldehyde are used as starting materials. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired oxazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of advanced catalysts, microwave irradiation, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions can be conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted oxazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione possess notable antimicrobial properties. Studies involving synthesized analogs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The disc diffusion method was utilized to evaluate these activities, revealing that many compounds exhibited significant efficacy .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strains | Antifungal Activity |
---|---|---|
Compound A | S. aureus (Inhibition Zone: 15 mm) | C. albicans (Inhibition Zone: 12 mm) |
Compound B | E. coli (Inhibition Zone: 18 mm) | No Activity |
Compound C | S. aureus (Inhibition Zone: 20 mm) | C. albicans (Inhibition Zone: 14 mm) |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Table 2: Cytotoxicity of this compound Derivatives
Compound | Cancer Cell Line | IC50 Value (µM) |
---|---|---|
Compound D | HCT116 | 15 |
Compound E | MCF7 | 10 |
Compound F | HUH7 | 12 |
Drug Design and Development
The unique structural features of this compound make it a valuable scaffold in drug design. Molecular docking studies suggest that this compound can interact effectively with various biological targets, including enzymes involved in metabolic pathways relevant to cancer and infectious diseases . Its derivatives can be modified to enhance their bioactivity and selectivity.
Case Study 1: Synthesis and Characterization
A recent study focused on synthesizing new derivatives of this compound through reactions with various anhydrides. The characterization involved techniques such as Proton-NMR and Mass Spectrometry to confirm the structures of the synthesized compounds. The resulting compounds were evaluated for their biological activities using standardized assays .
Case Study 2: Computational Studies
Another investigation employed computational methods to explore the binding affinities of the synthesized derivatives to target proteins associated with antimicrobial resistance. The findings suggested that certain modifications could significantly enhance the binding interactions compared to existing antibiotics .
Mechanism of Action
The mechanism of action of 2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, thereby disrupting cell signaling pathways and inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of oxazine-diones, which vary in heterocyclic core, substituents, and bioactivity. Key analogues include:
Key Observations :
- Substituent Effects : Bulky substituents (e.g., 4-chloro-2-fluorophenyl in NSC777205) enhance blood-brain barrier (BBB) permeability, while electron-withdrawing groups (e.g., 4-fluorobenzyl) improve antimicrobial activity .
Yield Comparison :
Physicochemical and Electronic Properties
- Drug-Likeness : NSC777205 and NSC777207 (benzo-oxazines) comply with Lipinski’s rules, with logP values <5 and molecular weights <500 Da, ensuring oral bioavailability .
- BBB Permeability : NSC777205 shows 2× higher BBB penetration than NSC777207 due to reduced polarity from the chloro-fluorophenyl group .
- Frontier Molecular Orbitals (FMOs) : Pyrido[2,3-d]pyrimidine-dione derivatives exhibit HOMO localization on the dione ring, enhancing electron-donating capacity critical for herbicidal activity .
Biological Activity
2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, including anticancer and antimicrobial effects. This article reviews the biological activities associated with this compound, supported by case studies, research findings, and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 164.12 g/mol
- CAS Number : 56788-14-8
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study utilizing the NCI-60 cell line panel demonstrated that compounds related to this oxazine structure showed strong correlations in anti-cancer activity (PCC = 0.72–0.87) . Notably, compounds exhibiting similar mechanisms of action to known anticancer agents were identified.
Table 1: Anticancer Activity Correlation
Compound | PCC Value | Mechanism of Action |
---|---|---|
Compound 3a | 0.87 | Induces apoptosis in cancer cell lines |
Compound 4 | 0.77 | Cytotoxicity against human cancer cells |
DPIQ | 0.64 | Inhibits NQO1 expression |
Antimicrobial Activity
Although initial studies on the antimicrobial properties of related compounds yielded limited results, ongoing research is exploring the potential of these oxazines as antibacterial agents. A recent study indicated that none of the synthesized compounds showed significant antibacterial activity against various Gram-positive and Gram-negative strains at tested concentrations .
Study on Anticancer Mechanisms
In a notable study published in Cancer Research, researchers investigated the effects of a pyrido[4,3-d][1,3]oxazine derivative on pancreatic adenocarcinoma cells. The compound was found to induce apoptosis through NRF2 activation and inhibited amino acid biosynthesis pathways critical for cancer cell survival .
Synthesis and Reactivity Studies
A series of synthetic routes were explored to derive various substituted analogs of this compound. These studies revealed that modifications to the oxazine core could enhance biological activity and selectivity towards cancer cells .
Q & A
Q. What are the standard synthetic routes for preparing 2H-Pyrido[4,3-d][1,3]oxazine-2,4(1H)-dione derivatives?
Basic
A common method involves cyclocondensation of substituted nicotinic acid derivatives with carbonylating agents. For example, triphosgene reacts with 6-chloro-2-(methylamino)nicotinic acid in anhydrous dioxane under argon to yield 7-chloro-1-methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, achieving 58–86% yields after recrystallization . Substituted benzyl halides can also alkylate the oxazine core under basic conditions (e.g., NaH in THF) to introduce functional groups at the N1 position .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Basic
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent effects (e.g., fluorobenzyl derivatives show distinct F couplings ).
- IR Spectroscopy : Peaks at ~1787 cm (C=O stretching) and ~1720 cm (oxazine ring) validate the core structure .
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., CHClNO: C 45.2%, H 2.37%, N 13.2%) .
Q. How can reaction yields be optimized in one-pot syntheses of pyridooxazine derivatives?
Advanced
Optimization involves:
- Temperature Control : Heating at 60°C for 3 days improves cyclization efficiency in triphosgene-mediated reactions .
- Solvent Selection : Anhydrous dioxane minimizes side reactions .
- Catalyst Use : DMAP accelerates amide coupling in DMF, reducing reaction time .
Evidence shows one-pot methods achieve up to 86% yield without chromatography .
Q. What computational methods model the electronic structure of pyridooxazine derivatives?
Advanced
Hybrid density functional theory (DFT) with exact-exchange terms (e.g., B3LYP) predicts thermochemical properties (atomization energies ±2.4 kcal/mol accuracy) . The Colle-Salvetti correlation-energy functional, combined with gradient expansions, calculates electron correlation effects, validated against experimental ionization potentials and atomic energies .
Q. How do structural modifications influence bioactivity against targets like NLRP3?
Advanced
Substituents at N1 and C6/C7 positions modulate activity. For example:
- Fluorobenzyl Groups : Enhance binding to NLRP3 by introducing hydrophobic and electrostatic interactions .
- Chloro Substituents : Improve metabolic stability, as seen in 7-chloro derivatives with potent inflammasome inhibition .
SAR studies require in vitro assays (e.g., IL-36α suppression in renal cells) to validate modifications .
Q. What is the role of substituents in dictating regioselectivity during synthesis?
Basic
Electron-withdrawing groups (e.g., -F, -Cl) at C6 direct nucleophilic attack to the less hindered N1 position. Steric effects from bulky substituents (e.g., 3-trifluoromethylphenyl) favor para-substitution on the pyridine ring .
Q. How can contradictions in reported bioactivity data be resolved?
Advanced
Discrepancies arise from assay conditions (e.g., cell type, NLRP3 activation method). Use orthogonal validation:
- Biochemical Assays : Measure caspase-1 activation in THP-1 macrophages .
- In Vivo Models : Compare renal tubulointerstitial lesion suppression in unilateral ureteral obstruction (UUO) mice .
Q. What mechanistic insights can kinetic studies provide for ring-opening reactions?
Advanced
Kinetic profiling of reactions with diethyl malonate reveals second-order dependence on substrate concentration, suggesting nucleophilic acyl substitution as the rate-limiting step. Activation energies derived from Arrhenius plots guide solvent selection (e.g., polar aprotic solvents lower ) .
Q. Which purification techniques are optimal for isolating pyridooxazine derivatives?
Basic
- Recrystallization : Use EtOAc/hexane mixtures for high-purity solids (e.g., 97.4% purity for 3-(4-ethylbenzoyl) derivatives ).
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves regioisomers (e.g., fluorobenzyl analogs ).
Q. How are computational models validated against experimental data for this compound?
Advanced
Compare DFT-predicted C NMR shifts (e.g., C=O at ~160 ppm) with experimental data. Deviations >5 ppm indicate inadequate electron correlation treatment, prompting use of double-hybrid functionals (e.g., B2PLYP) .
Properties
IUPAC Name |
1H-pyrido[4,3-d][1,3]oxazine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-6-4-3-8-2-1-5(4)9-7(11)12-6/h1-3H,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXFCQGFUJLIOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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